molecular formula C21H21N5O3S B2590888 N-(3-methanesulfonamidophenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide CAS No. 2034619-57-1

N-(3-methanesulfonamidophenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide

Cat. No.: B2590888
CAS No.: 2034619-57-1
M. Wt: 423.49
InChI Key: XCNUOBMYVZIKAB-UHFFFAOYSA-N
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Description

N-(3-methanesulfonamidophenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex molecular structure, which includes a sulfonamide group, a pyrimidine ring, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methanesulfonamidophenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 3-methanesulfonamidophenyl derivatives and 6-phenylpyrimidin-4-yl derivatives. These intermediates are then subjected to coupling reactions under specific conditions to form the final product. Common reagents used in these reactions include coupling agents like EDCI or DCC, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to enhance yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-methanesulfonamidophenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

    Substitution: The azetidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like mCPBA (meta-Chloroperoxybenzoic acid) or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonamide group would yield sulfone derivatives, while reduction of the pyrimidine ring would yield dihydropyrimidine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its structural features, which may interact with specific biological targets.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-methanesulfonamidophenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide would depend on its specific interactions with molecular targets. The sulfonamide group may interact with enzymes or receptors, while the pyrimidine and azetidine rings may contribute to binding affinity and specificity. Detailed studies would be required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methanesulfonamidophenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide: can be compared with other sulfonamide-containing compounds, pyrimidine derivatives, and azetidine derivatives.

    Sulfonamide-containing compounds: Known for their antibacterial properties.

    Pyrimidine derivatives: Often used in antiviral and anticancer therapies.

    Azetidine derivatives: Studied for their potential in medicinal chemistry due to their unique ring structure.

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which may confer specific biological activities and chemical reactivity not observed in other compounds.

Properties

IUPAC Name

N-[3-(methanesulfonamido)phenyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3S/c1-30(28,29)25-18-9-5-8-17(10-18)24-21(27)16-12-26(13-16)20-11-19(22-14-23-20)15-6-3-2-4-7-15/h2-11,14,16,25H,12-13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCNUOBMYVZIKAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2CN(C2)C3=NC=NC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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